molecular formula C23H25NO B11028980 (3E)-4-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one

(3E)-4-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one

Cat. No.: B11028980
M. Wt: 331.4 g/mol
InChI Key: ATHPULXZHPKPBL-ZHACJKMWSA-N
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Description

(3E)-4-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a benzyl group and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the condensation of 1-benzyl-2,2,4-trimethyl-1,2-dihydroquinoline with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, leading to the formation of the desired butenone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Butanol derivatives.

    Substitution: Functionalized quinoline derivatives with diverse substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3E)-4-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the quinoline ring in the compound.

    1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the compound.

    Butenone derivatives: Compounds with a similar butenone moiety.

Uniqueness

(3E)-4-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one is unique due to its specific combination of a quinoline ring, benzyl group, and butenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

IUPAC Name

(E)-4-(1-benzyl-2,2,4-trimethylquinolin-6-yl)but-3-en-2-one

InChI

InChI=1S/C23H25NO/c1-17-15-23(3,4)24(16-20-8-6-5-7-9-20)22-13-12-19(14-21(17)22)11-10-18(2)25/h5-15H,16H2,1-4H3/b11-10+

InChI Key

ATHPULXZHPKPBL-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(N(C2=C1C=C(C=C2)/C=C/C(=O)C)CC3=CC=CC=C3)(C)C

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C=CC(=O)C)CC3=CC=CC=C3)(C)C

Origin of Product

United States

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